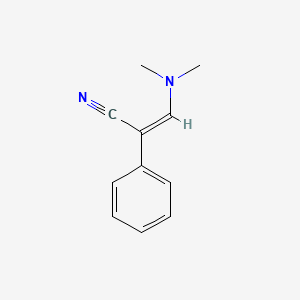

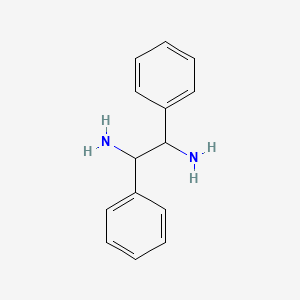

1,2-二苯乙烷-1,2-二胺

描述

Synthesis Analysis

1,2-Diphenylethane is synthesized through various chemical processes, including F - C alkylation, benzyl coupling reaction, alkylation of benzene and ethylene oxide, benzoin reduction, carbonyl coupling and reduction reaction, aromatization of ethyne, oxidation condensation of toluene, aromatization of olefin, and coupling and reduction reaction in the aromatic ring (Tang Zhong-feng, 2010).

Molecular Structure Analysis

The molecular structure of 1,2-diphenylethane has been thoroughly examined in the vapor phase, revealing a predominant existence of the molecule in the antiperiplanar form with specific geometrical parameters (Q. Shen, 1998).

Chemical Reactions and Properties

1,2-Diphenylethane-1,2-diamine serves as an effective chiral solvating agent (CSA) for the 1H NMR analysis of chiral carboxylic acids, indicating its vital role in distinguishing enantiomeric purity of various acids (R. Fulwood & D. Parker, 1994).

Physical Properties Analysis

The crystal structure analyses of various derivatives of 1,2-diphenylethane have demonstrated the influence of substituents on the ethane bond length, showcasing the diversity in physical properties based on molecular modifications (J. Harada & K. Ogawa, 2001).

Chemical Properties Analysis

The chemical properties of 1,2-diphenylethane-1,2-diamine are highlighted by its reactivity in various contexts, including its application in asymmetric synthesis through metal-catalyzed diamination reactions, which underscores the compound's significance in producing biologically active molecules and pharmaceutical agents (F. Cardona & A. Goti, 2009).

科学研究应用

在NMR分析中的手性溶剂化剂:1,2-二苯乙烷-1,2-二胺作为有效的手性溶剂化剂,可用于通过1H NMR分析手性羧酸的对映体纯度,提供显著的非等位异构体共振偏移(Fulwood & Parker, 1994)。

不对称氢化反应中的催化性质:其水溶性版本,N,N'-二甲基-1,2-二苯乙烷-1,2-二胺,在铱配合物中使用时,显示出在双相条件下对酮的不对称氢化具有有希望的催化性质(Maillet et al., 2002)。

亚胺的手性选择性氢硅烷化反应催化剂:锌醋酸盐与1,2-二苯乙烷-1,2-二胺衍生物形成的配合物在亚胺的手性选择性氢硅烷化反应中表现出高手性选择性和优异产率,实现了高立体选择性和优异产率(Bezłada等,2016)。

钌催化的酮不对称还原:基于1,2-二苯乙烷-1,2-二胺结构的三牙配体,与钌结合,在酮的不对称转移氢化中被应用,产生高手性选择性(Darwish et al., 2013)。

手性Diels–Alder反应的有机催化:1,2-二氨基-1,2-二苯乙烷衍生物被用于有机催化,特别是用于Diels–Alder反应,显示出高选择性和手性选择性,标志着手性1,2-二胺在这一领域的首次应用(Kim et al., 2005)。

手性双二茂铁配体的合成:涉及1,2-二苯乙烷-1,2-二胺的新型手性四牙双二茂铁配体已被合成和表征,显示出在不对称合成和催化中的潜力(Xiao, 2007)。

分子结构的研究:使用气相电子衍射研究了1,2-二苯乙烷的分子结构,揭示了其主要分子形式和主要几何参数(Shen, 1998)。

安全和危害

未来方向

The fluorogenic derivatization of 5-hydroxyindoles, catecholamines, and catechols with benzylamine (BA) and diphenylethylenediamine (DPE) has become an established approach for the bioanalysis of this group of biologically important substances . Future research could focus on improving the yield and reaction kinetics of this process .

属性

IUPAC Name |

1,2-diphenylethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h1-10,13-14H,15-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PONXTPCRRASWKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(C2=CC=CC=C2)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2-Diphenylethane-1,2-diamine | |

CAS RN |

5700-60-7, 951-87-1, 16635-95-3 | |

| Record name | meso-1,2-Diphenylethylenediamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005700607 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC180201 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=180201 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1, 1,2-diphenyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167312 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 16635-95-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167211 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Ethanediamine, 1,2-diphenyl-, (1R,2R)-rel | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.198 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (±)-1,2-Diphenylethylenediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Ethynyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1144146.png)